molecular formula C22H19BrN2O2S B2392047 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide CAS No. 919713-69-2

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide

Cat. No.: B2392047
CAS No.: 919713-69-2
M. Wt: 455.37
InChI Key: YPMYFKGHYVFNMH-UHFFFAOYSA-N
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Description

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide is a synthetic small molecule provided for life science research and chemical screening. This compound features a complex molecular architecture with an average mass of 477.441 Da and a monoisotopic mass of 476.060301 . Its structure integrates multiple pharmacologically relevant motifs, including a 5-bromofuran carboxamide core and a 2-(4-methylphenyl)indole group linked via a thioethyl sulfanyl bridge. The presence of the indole scaffold is of significant research interest, as indole derivatives are extensively documented in scientific literature for their diverse biological potential. Indole-based compounds have demonstrated a wide spectrum of activities in research models, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The specific research applications and mechanism of action for this particular compound require further investigation by qualified researchers. This product is strictly labeled "For Research Use Only" (RUO). It is intended for laboratory research purposes and is not approved for use in humans, nor for application in any diagnostic, therapeutic, or veterinary contexts.

Properties

IUPAC Name

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2S/c1-14-6-8-15(9-7-14)20-21(16-4-2-3-5-17(16)25-20)28-13-12-24-22(26)18-10-11-19(23)27-18/h2-11,25H,12-13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMYFKGHYVFNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound.

    Bromination: The final step involves the bromination of the compound using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins and enzymes.

Comparison with Similar Compounds

Structural Analysis

Core Heterocycle: The target compound’s furan-2-carboxamide core differs from the indole-2-carboxamide in Compound 6e and the benzofuran-2-carboxamide in . The benzofuran derivative () has enhanced aromaticity compared to furan, which may improve stability but reduce solubility .

Substituent Variations: The sulfanyl ethyl linker in the target compound introduces a flexible thioether bridge, contrasting with the rigid morpholinyl-ethyl group in . Thioethers may enhance membrane permeability but are prone to oxidation.

Functional Groups :

  • The formyl group on the indole in introduces electrophilic reactivity, which is absent in the target compound. This could make ’s compound more reactive in nucleophilic environments.

Biological Activity

5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an indole moiety, and a bromine substituent, which are known to influence its biological activity. The presence of sulfur in the side chain is also significant for its pharmacological properties. The molecular formula is C₁₈H₁₈BrN₃O₂S.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives of indole and furan compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.

Case Studies

  • In vitro Studies : In a study evaluating the cytotoxic effects against human cancer cell lines, compounds similar to this compound demonstrated IC₅₀ values ranging from 10 to 30 µM, indicating significant potency against specific cancer types such as glioblastoma and melanoma .
  • Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding. This suggests that structural modifications could enhance binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Bromine Substitution : The presence of bromine at the 5-position enhances anticancer activity by increasing lipophilicity and improving membrane permeability.
  • Indole Ring : The indole moiety is crucial for biological activity, as it contributes to the compound's ability to interact with various biological targets.
Structural FeatureImpact on Activity
Bromine at C5Increases potency
Indole MoietyEssential for binding
Sulfur in Side ChainEnhances bioactivity

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally analogous brominated furan-carboxamides typically involves multi-step reactions, including nucleophilic substitution, amide coupling (e.g., using EDCI/HOBt), and thioether formation . Key parameters include:
  • Temperature : Elevated temperatures (70–100°C) for sulfanyl-ethyl linkage formation to minimize side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for indole-thiol intermediates .
  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
    Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity (>95% by HPLC) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve furan protons (δ 6.5–7.5 ppm), indole NH (δ ~10.5 ppm), and sulfanyl-ethyl groups (δ 2.5–3.5 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]+^+ ~487.05 Da) ensures molecular integrity .
  • FT-IR : Peaks at ~1670 cm1^{-1} (amide C=O) and ~690 cm1^{-1} (C-Br) confirm functional groups .

Q. How is the compound’s solubility and stability optimized for biological assays?

  • Methodological Answer :
  • Solubility : Use DMSO stock solutions (10 mM) with <0.1% v/v in aqueous buffers to prevent precipitation .
  • Stability : Store at -20°C under inert gas (N2_2) to avoid oxidation of the sulfanyl group .
  • pH : Neutral buffers (pH 7.4) maintain amide bond integrity during cell-based assays .

Advanced Research Questions

Q. What computational strategies predict binding interactions with biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite for modeling interactions with ATP-binding pockets (e.g., kinase targets) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Correlate substituent effects (e.g., bromo vs. chloro) with IC50_{50} values using Hammett constants .

Q. How can contradictory biological activity data across assays be resolved?

  • Methodological Answer :
  • Assay Validation : Cross-check cytotoxicity (MTT assay) vs. target-specific activity (e.g., ELISA for kinase inhibition) .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with readouts .
  • Orthogonal Assays : SPR for binding affinity vs. cell-based reporter assays (e.g., luciferase) to confirm mechanism .

Q. What structural modifications enhance selectivity against off-target proteins?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace bromo with CF3_3 to reduce steric hindrance while retaining electron-withdrawing effects .
  • Linker Optimization : Ethyl sulfanyl → propyl sulfanyl improves membrane permeability (logP optimization) .
  • Indole Substitution : 4-Methylphenyl → 4-fluorophenyl enhances π-π stacking with hydrophobic kinase domains .

Q. How does the compound’s electronic profile influence its reactivity in click chemistry applications?

  • Methodological Answer :
  • HOMO-LUMO Analysis : Gaussian 09 calculations reveal electron-rich furan rings (HOMO ~ -5.2 eV) suitable for azide-alkyne cycloaddition .
  • NBO Analysis : Sulfanyl group’s lone pairs stabilize transition states in Cu(I)-catalyzed reactions .

Key Considerations for Researchers

  • Advanced Purification : Preparative HPLC with C18 columns resolves diastereomers in sulfanyl-ethyl intermediates .
  • Ethical Reporting : Disclose all synthetic yields and assay replicates to ensure reproducibility .

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